(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile

Description

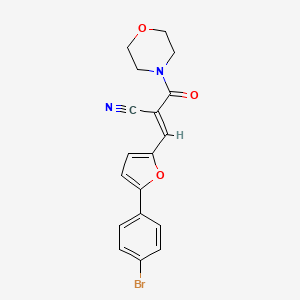

The compound (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a structurally complex molecule featuring:

- An acrylonitrile backbone (C≡N group conjugated to an α,β-unsaturated carbonyl system).

- A 4-bromophenyl-substituted furan ring at the β-position.

- A morpholine-4-carbonyl group at the α-position.

This architecture combines electron-withdrawing (cyano, morpholine-carbonyl) and electron-donating (furan) moieties, which influence its reactivity, photophysical properties, and biological activity.

Properties

IUPAC Name |

(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3/c19-15-3-1-13(2-4-15)17-6-5-16(24-17)11-14(12-20)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSDMXFZOSVJIV-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions where morpholine is introduced to the intermediate compound.

Formation of the acrylonitrile group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The acrylonitrile group can be reduced to form amines or other reduced products.

Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylonitrile group may produce amines.

Scientific Research Applications

Cancer Therapy

One of the primary applications of this compound is in the field of oncology. Research has indicated that it may serve as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

- Mechanism of Action : The compound's morpholine moiety enhances its binding affinity to the active site of EGFR, facilitating stronger interactions compared to other known inhibitors like gefitinib and lapatinib. Studies have shown that modifications to the morpholine group can significantly increase antiproliferative activity against cancer cell lines such as A431 and A549 .

Structure-Activity Relationship Studies

Research has focused on understanding how structural modifications impact the biological activity of (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile. Key findings include:

- Hydrophobic Interactions : The introduction of hydrophobic substituents at specific positions on the phenyl rings enhances binding affinity to EGFR, leading to improved anti-cancer efficacy .

- Binding Mode Variations : Studies suggest that different substituents can alter the binding mode within the EGFR active site, impacting both efficacy and specificity against mutant forms of EGFR .

Inhibitors of Other Kinases

Beyond EGFR, there is potential for this compound to inhibit other kinases involved in tumorigenesis. For example, modifications to the core structure have shown promise in targeting mutated forms of kinases associated with drug resistance in cancer therapy .

| Compound | Target Kinase | IC50 (nM) | Cell Line Tested | Reference |

|---|---|---|---|---|

| This compound | EGFR wt | 20.72 | A431 | |

| Gefitinib | EGFR wt | 27.06 | A431 | |

| Lapatinib | EGFR wt | 27.06 | A431 | |

| Modified derivative | EGFR L858R/T790M | >1000 | NCI-H1975 |

This table summarizes key findings from various studies demonstrating the compound's effectiveness against different forms of EGFR.

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group and furan ring may interact with enzymes or receptors, while the morpholine moiety can enhance its solubility and bioavailability. The acrylonitrile group may participate in covalent bonding with target molecules, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acrylonitrile Backbone

Morpholine-Carbonyl vs. Other Carbonyl Groups

- Morpholine-carbonyl analogs : The target compound’s morpholine-4-carbonyl group distinguishes it from derivatives like (E)-2-(1H-indole-3-ylcarbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile (Compound 3g, ), where indole-carbonyl replaces morpholine. The morpholine group confers better aqueous solubility compared to aromatic carbonyls, as seen in its lower calculated logP (estimated ~2.8 vs. ~3.5 for indole derivatives) .

- Triazole-thioether analogs: (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one () replaces acrylonitrile with a brominated furanone system, reducing electrophilicity but increasing steric bulk.

Furan Substituent Variations

- Bromophenyl vs. Nitrophenyl/Chlorophenyl: The 4-bromophenyl group in the target compound contrasts with nitro- or chlorophenyl substituents in analogs like (E)-3-(5-(3,4-dichlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile ().

- Thiophene vs. Furan : (Z)-2-(4-bromophenyl)-3-(thiophen-2-yl)acrylonitrile () replaces furan with thiophene, altering electronic properties (higher polarizability due to sulfur) and red-shifting UV absorption maxima by ~20 nm .

Key Observations :

- The oxadiazole derivative () shows anti-inflammatory activity comparable to indomethacin, suggesting that bromophenyl-acrylonitrile hybrids are pharmacologically versatile.

- Morpholine-carbonyl-containing analogs (e.g., ) demonstrate protease inhibition, implying the target compound may share similar mechanisms .

Physicochemical Properties

Insights :

- The target compound’s higher molecular weight and lower logP compared to thiophene analogs suggest improved solubility for drug delivery applications.

Biological Activity

The compound (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a derivative of furan and has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Furan Derivative : The precursor N-(4-bromophenyl)furan-2-carboxamide was synthesized from furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, yielding a high purity product (94%) .

- Acrylonitrile Derivative Formation : The final compound was obtained through a reaction involving morpholine and acrylonitrile derivatives, which facilitated the introduction of the morpholine-4-carbonyl group.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Notably, it has been tested against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. The results indicated that the compound exhibits significant antibacterial activity, particularly against NDM-positive strains of A. baumannii .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| A. baumannii | 32 µg/mL | High |

| K. pneumoniae | 64 µg/mL | Moderate |

| E. cloacae | 128 µg/mL | Moderate |

| S. aureus | 16 µg/mL | High |

Anticancer Activity

Research has indicated that furan derivatives have potential anticancer effects due to their ability to inhibit tumor cell proliferation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells, although further investigations are required to elucidate the specific mechanisms involved .

Case Studies

- Study on Antibacterial Efficacy : A study published in 2022 evaluated the antibacterial properties of various furan derivatives, including this compound. The compound demonstrated superior activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

- Anticancer Mechanism Investigation : Another study focused on the mechanism of action of furan derivatives in cancer therapy, highlighting their ability to modulate signaling pathways associated with cell survival and apoptosis. The findings suggest that compounds like this compound could serve as lead compounds for developing novel anticancer agents .

Q & A

Basic Research Questions

Q. How can the synthetic route for (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile be designed?

- Methodology : The compound can be synthesized via a Knoevenagel condensation reaction between 5-(4-bromophenyl)furan-2-carbaldehyde and morpholine-4-carbonylacetonitrile. Catalytic bases like piperidine or ammonium acetate in ethanol under reflux (70–80°C, 6–8 hours) are commonly used. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted aldehydes or nitriles .

- Critical Considerations : Monitor reaction progress using TLC to optimize yield. Adjust stoichiometry (1.2:1 aldehyde to nitrile) to minimize side products like (Z)-isomers or dimerization .

Q. What spectroscopic techniques confirm the E-configuration of the acrylonitrile moiety?

- Approach :

- NMR : The coupling constant between α,β-protons in NMR typically ranges from 12–16 Hz for the (E)-isomer, distinguishing it from the (Z)-form (6–10 Hz) .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves spatial arrangement, with C=C bond lengths (~1.33 Å) and torsion angles confirming the trans configuration .

Q. How can computational methods predict the compound’s electronic properties?

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals. HOMO-LUMO gaps (e.g., ~7.39 eV for similar acrylonitriles) indicate charge-transfer potential and reactivity toward electrophiles .

- Applications : Use Hirshfeld surface analysis (via CrystalExplorer) to map intermolecular interactions influencing crystal packing and stability .

Advanced Research Questions

Q. How can discrepancies in experimental vs. computational bond lengths be resolved?

- Analysis : Compare X-ray-derived bond lengths (e.g., C-Br: ~1.89 Å) with DFT-optimized values. Discrepancies >0.02 Å may arise from crystal packing forces or solvent effects. Use periodic boundary conditions in DFT (e.g., VASP) to model solid-state environments .

- Validation : Cross-reference with neutron diffraction data (if available) for higher accuracy in hydrogen bonding assessment .

Q. What strategies mitigate low yield in the final synthetic step?

- Troubleshooting :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance condensation efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates but require strict anhydrous conditions to prevent hydrolysis of the morpholine carbonyl group .

Q. How does the furan ring’s electronic profile influence biological activity?

- SAR Study : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents on the 4-bromophenyl group. Test inhibitory activity against target enzymes (e.g., proteases) via fluorescence-based assays. Correlate IC₅₀ values with Hammett σ constants to quantify electronic effects .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity changes in active sites due to substituent modifications .

Q. How can crystallographic disorder in the morpholine moiety be addressed?

- Refinement : In SHELXL, apply PART instructions to model disordered atoms (e.g., split positions for oxygen in morpholine). Use restraints (SIMU, DELU) to maintain reasonable geometry and thermal parameters .

- Data Collection : Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to reduce thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.